

XCT790: A Dual-Targeting Compound Modulating Nuclear Receptor Activity and Mitochondrial Function

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Compound of Interest		
Compound Name:	Xct790	
Cat. No.:	B7909957	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

XCT790 is a potent small molecule initially identified as a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism. Subsequent research has unveiled a second, independent primary target: the mitochondrial inner membrane, where **XCT790** functions as a powerful protonophore, leading to mitochondrial uncoupling. This dual activity makes **XCT790** a valuable tool for investigating the distinct and overlapping roles of ERRα signaling and mitochondrial bioenergetics in various physiological and pathological processes. This guide provides a comprehensive overview of the primary targets of **XCT790**, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of **XCT790** against its primary targets.



Target	Parameter	Value	Assay Conditions	Reference
Estrogen- Related Receptor Alpha (ERRα)	IC50	0.37 μΜ	GAL4-ERRα cell- based transfection assay	[1]
Estrogen- Related Receptor Alpha (ERRα)	IC50	13.3 - 13.7 μM (48h)	Cell proliferation assay (MDA-MB- 231 and BT-549 cells)	
Mitochondrial Uncoupling	Effective Concentration	starting at 390 nM	AMPK pathway activation (Phospho- AMPK) in MNT1 cells	[2]
Mitochondrial Uncoupling	Effective Concentration	>25-fold lower than concentrations used to inhibit ERRα	Activation of AMP kinase (AMPK)	[2][3]

Signaling Pathways and Mechanisms of Action ERRα Inverse Agonism

XCT790 functions as an inverse agonist of ERR α , a constitutively active orphan nuclear receptor. By binding to the ligand-binding domain of ERR α , **XCT790** induces a conformational change that promotes the dissociation of coactivators, such as PGC-1 α , thereby repressing the transcription of ERR α target genes involved in energy metabolism.[2]

Caption: **XCT790** acts as an inverse agonist, inhibiting ERRα-mediated transcription.

Mitochondrial Uncoupling and AMPK Activation

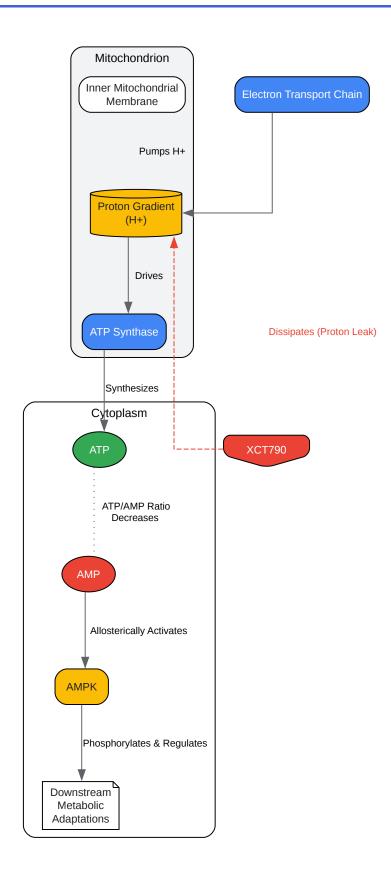


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Independent of its action on ERR α , **XCT790** acts as a proton ionophore in the inner mitochondrial membrane. This dissipates the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis. The resulting decrease in the cellular ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.





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Caption: XCT790 uncouples mitochondria, leading to AMPK activation.



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **XCT790**.

Cell Viability and Proliferation Assays (CCK-8 or MTT)

Objective: To determine the effect of **XCT790** on cell viability and proliferation.

Methodology:

- Cell Seeding: Seed cells (e.g., pancreatic cancer cells, 3 x 10³ cells/well) in a 96-well plate in 100 μL of complete medium and incubate overnight.
- Treatment: Treat cells with varying concentrations of XCT790 or gemcitabine (as a control) for 24, 48, and 72 hours.
- Reagent Addition: Add 10 μL of CCK-8 solution to each well and incubate for an additional 2 hours in the dark. For MTT assays, add MTT solution and incubate, followed by the addition of a solubilizing agent.
- Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Western Blot for AMPK Activation

Objective: To detect the phosphorylation of AMPK α at Threonine 172, a marker of AMPK activation.

Methodology:

- Cell Lysis: After treatment with XCT790, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.



- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation:
 - Block the membrane with 5% BSA in TBST.
 - Incubate overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172)
 (e.g., from Cell Signaling Technology, #2531).
 - Incubate with a corresponding secondary antibody.
- Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence).
- Analysis: Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of activation.

Measurement of Cellular ATP Levels

Objective: To quantify the impact of **XCT790** on cellular ATP concentrations.

Methodology:

- Sample Preparation: Prepare cell lysates or standards in a 96-well plate.
- Reagent Preparation: Prepare an ATP detection cocktail containing D-luciferin and firefly luciferase.
- Luminescence Measurement:
 - Add the ATP detection cocktail to the samples.
 - Immediately measure the luminescence using a luminometer. The signal is proportional to the ATP concentration.
- Analysis: Generate a standard curve using known ATP concentrations to quantify the ATP levels in the experimental samples.



Mitochondrial Respiration and Uncoupling Analysis (Seahorse XF Analyzer)

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and uncoupling.

Methodology:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- Assay Medium: Replace the culture medium with a bicarbonate-free Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.
- Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports of the sensor cartridge with **XCT790** and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) as required for the specific assay (e.g., Mito Stress Test).
- Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR and ECAR in real-time before and after the injection of the compounds.
- Analysis: Analyze the changes in OCR and ECAR to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. A significant increase in OCR after XCT790 injection, not coupled to ATP production, is indicative of mitochondrial uncoupling.

ERRα Reporter Gene Assay

Objective: To quantify the inverse agonist activity of **XCT790** on ERRα-mediated transcription.

Methodology:

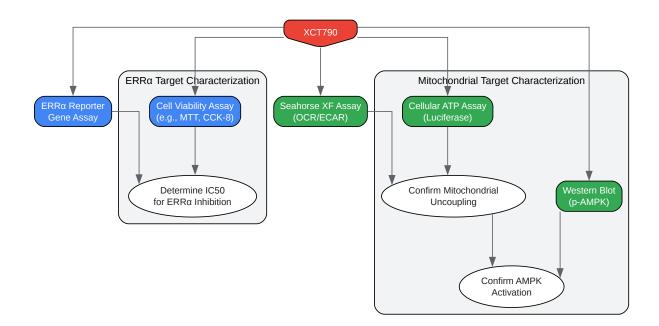
• Cell Transfection: Co-transfect cells (e.g., C2C12 myotubes) with an expression vector for ERRα and a reporter plasmid containing an ERRα-responsive element (ERRE) driving the expression of a reporter gene (e.g., luciferase).



- Treatment: Treat the transfected cells with various concentrations of XCT790.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the percent inhibition of ERRα activity relative to the vehicle-treated control to determine the IC50 value.

Logical Relationships and Experimental Workflows

The following diagram illustrates the experimental workflow to characterize the dual targets of **XCT790**.



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Caption: Experimental workflow for characterizing the dual targets of XCT790.



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